Ethyl 1-benzyl-3-formyl-1H-pyrazole-4-carboxylate
Overview
Description
Scientific Research Applications
Synthesis and Characterization
- A study by Naveen et al. (2021) described an effective synthesis route for substituted pyrazole, producing Ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, which was characterized using various spectroscopic methods. This compound was evaluated for its antioxidant properties (Naveen et al., 2021).
Novel Heterocyclic Systems
- Chaban et al. (2020) synthesized a series of ethyl 4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1-aryl-1H-pyrazole-3-carboxylates, which are the first representatives of a new heterocyclic system (Chaban et al., 2020).
Potential for Biological Activity
- Vysokova et al. (2017) proposed a method for synthesizing ethyl 5-(3-aryl-4-formyl-1H-pyrazol-1-yl)-1,2,3-thiadiazole-4-carboxylates. These heterocyclic assemblies provide interesting substrates for further modification and study of their biological activity (Vysokova et al., 2017).
Corrosion Inhibition
- A study by Herrag et al. (2007) evaluated the effectiveness of pyrazole derivatives as corrosion inhibitors for steel in hydrochloric acid. Their findings revealed that these compounds significantly reduce the corrosion rate (Herrag et al., 2007).
Optical Nonlinearity
- Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and studied their optical nonlinearity. They identified potential candidates for optical limiting applications (Chandrakantha et al., 2013).
Ultrasound-Assisted Synthesis
- Machado et al. (2011) demonstrated a highly regioselective synthesis of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates using ultrasound irradiation, significantly reducing reaction times and improving yields (Machado et al., 2011).
Steric Redirection in Alkylation
- Wright et al. (2018) found that alkylation of ethyl 1H-pyrazole-3-carboxylate could be sterically redirected using a triphenylsilyl group, leading to ethyl 1-substituted-3-(triphenylsilyl)-1H-pyrazole-5-carboxylates. This process is useful for synthetic yields (Wright et al., 2018).
Synthesis of Pyrazole Derivatives
- Kasımoğulları and Arslan (2010) synthesized various pyrazole dicarboxylic acid derivatives from 4-(ethoxycarbonyl)-1,5-diphenyl-1H-pyrazole-3-carboxylic acid. These compounds were characterized by various spectroscopic techniques (Kasımoğulları & Arslan, 2010).
Photophysical Properties
- Yokoyama et al. (2004) studied the thermally reversible photochromism of Ethyl 4-formyl-1,3-dimethylpyrazole-5-carboxylate, showing coloration upon light irradiation and disappearance upon melting or dissolving (Yokoyama et al., 2004).
Microwave-Assisted Synthesis
- Gu and Li (2013) reported a microwave-assisted synthesis method for ethyl 1,3-disubstituted-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxylates, offering a rapid and efficient synthesis process with excellent yields (Gu & Li, 2013).
Properties
IUPAC Name |
ethyl 1-benzyl-3-formylpyrazole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-2-19-14(18)12-9-16(15-13(12)10-17)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHQZMPXVQNGDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1C=O)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501196603 | |
Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40995-40-2 | |
Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40995-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3-formyl-1-(phenylmethyl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501196603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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